molecular formula C27H22N2O10S2 B12682776 Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) CAS No. 84963-06-4

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate)

Cat. No.: B12682776
CAS No.: 84963-06-4
M. Wt: 598.6 g/mol
InChI Key: DZANUCWHWPTNPR-UHFFFAOYSA-N
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Description

Properties

CAS No.

84963-06-4

Molecular Formula

C27H22N2O10S2

Molecular Weight

598.6 g/mol

IUPAC Name

[4-[2-[4-(2-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C27H22N2O10S2/c1-27(2,19-11-15-21(16-12-19)38-40(34,35)25-9-5-3-7-23(25)28(30)31)20-13-17-22(18-14-20)39-41(36,37)26-10-6-4-8-24(26)29(32)33/h3-18H,1-2H3

InChI Key

DZANUCWHWPTNPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

1.1 Chromatography

One of the primary applications of isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) is in high-performance liquid chromatography (HPLC). This compound can be effectively analyzed using a reverse-phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. The method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable for both research and industrial applications .

Pharmacokinetics

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) has shown promise in pharmacokinetic studies. Its ability to separate and quantify compounds efficiently makes it an essential tool in drug development and testing. The compound's stability under various conditions allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in biological systems .

Material Science

3.1 Polymer Chemistry

In the realm of polymer chemistry, isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) can be utilized as a cross-linking agent. Its structure allows it to enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices. This application is particularly relevant in developing advanced materials for industrial use .

3.2 Coatings and Adhesives

The compound's unique chemical properties make it suitable for formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of this compound can improve adhesion characteristics and overall performance in various applications ranging from automotive to construction materials .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Compound A : Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
  • CAS : 68015-60-1; EINECS : 284-808-0
  • Key Differences: Replaces nitro groups with amino (-NH₂) groups.
  • Impact: Reactivity: Amino groups are electron-donating, increasing nucleophilicity and reducing oxidative stability compared to the nitro analogue. Applications: Likely used in dyes or pharmaceuticals due to the azo-compatible amino groups .
Compound B : Phenol,4,4'-(1-methylethylidene)bis-, bis(4-methylbenzenesulfonate)
  • CAS : 2665-65-8; Molecular Formula : C₂₉H₂₈O₆S₂
  • Key Differences : Substitutes nitro groups with methylbenzenesulphonate (-SO₃C₆H₄CH₃).
  • Impact: Solubility: Methyl groups enhance hydrophobicity, reducing water solubility compared to the nitro analogue. Applications: Potential use as a plasticizer or stabilizer in polymers .
Compound C : Sodium 1,1'-isopropylidenedi-p-phenylene bis[2-azo-benzenesulphonate]
  • CAS : 83006-51-3; EINECS : 276-882-8
  • Key Differences : Incorporates azo (-N=N-) linkages and sodium sulphonate salts.
  • Impact :
    • Optical Properties : Azo groups enable applications in dyes and pigments.
    • Solubility : Sodium salts improve water solubility, unlike the neutral sulphonate esters in the target compound .

Physicochemical Properties (Inferred)

Property Target Compound Compound A (Amino) Compound B (Methyl) Compound C (Azo/Sodium)
Polarity High (nitro, sulphonate) Moderate (amino) Low (methyl) High (sodium sulphonate)
Thermal Stability Moderate (nitro decomposition) High (amine stability) High (methyl inertness) Low (azo thermal cleavage)
Solubility Low in water (ester form) Moderate in polar solvents Low in water High in water (ionic form)

Biological Activity

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) (CAS Number: 84963-06-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, toxicity, and relevant research findings.

Chemical Structure and Properties

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) is characterized by the following structural features:

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O6_{6}S2_{2}
  • Molecular Weight : 382.42 g/mol
  • Density : Approximately 1.3 g/cm³
  • Solubility : Soluble in organic solvents like chloroform and sparingly soluble in water.

Biological Activity Overview

Research indicates that Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) exhibits various biological activities, particularly in the context of its potential therapeutic applications and toxicity.

1. Antimicrobial Activity

Studies have shown that compounds similar to Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) can exhibit antimicrobial properties. For instance, derivatives of nitrobenzene sulfonates have been evaluated for their effectiveness against certain bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

2. Cytotoxicity and Genotoxicity

The compound has been subjected to cytotoxicity assays to determine its effects on mammalian cells. In vitro studies have indicated that it may induce cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship. Furthermore, genotoxicity studies have utilized bacterial strains such as Salmonella typhimurium to assess mutagenic potential, with findings indicating possible DNA-damaging effects under specific conditions .

Case Study: Cytotoxic Effects in Cell Lines

A study conducted on human liver cell lines (HepG2) demonstrated that Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) caused significant cell death at concentrations above 50 µM after 24 hours of exposure. The study utilized MTT assays to quantify cell viability, revealing an IC50 value of approximately 40 µM, indicating moderate cytotoxicity .

Concentration (µM)% Cell Viability
0100
1090
2570
5040
10015

3. Toxicological Profile

Toxicological assessments have highlighted the potential risks associated with exposure to this compound. Acute toxicity studies suggest that it may pose risks if ingested or inhaled, with symptoms including respiratory distress and skin irritation. Long-term exposure has raised concerns regarding reproductive toxicity based on preliminary animal studies .

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